![molecular formula C16H16O2 B14209035 5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol CAS No. 823804-65-5](/img/structure/B14209035.png)
5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety. This compound is notable for its structural features, which include a benzene ring substituted with hydroxyl groups and an ethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-ethylbenzaldehyde with resorcinol under basic conditions, followed by a dehydration step to form the ethenyl linkage. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene compounds depending on the electrophile used.
科学的研究の応用
5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of 5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of leukotriene A-4 hydrolase, an enzyme involved in inflammatory pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol, known for its antioxidant properties.
Piceatannol: 3,4,3’,5’-Tetrahydroxystilbene, another stilbene with similar biological activities.
Uniqueness
5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group differentiates it from other stilbenes, potentially affecting its reactivity and interactions with biological targets .
特性
CAS番号 |
823804-65-5 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
5-[2-(4-ethylphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16O2/c1-2-12-3-5-13(6-4-12)7-8-14-9-15(17)11-16(18)10-14/h3-11,17-18H,2H2,1H3 |
InChIキー |
PYOIVFWHXQYCHZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


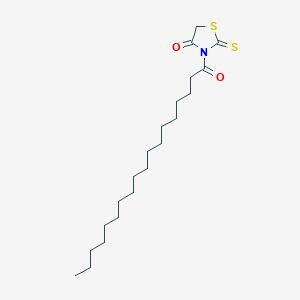
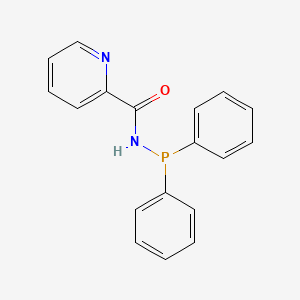
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
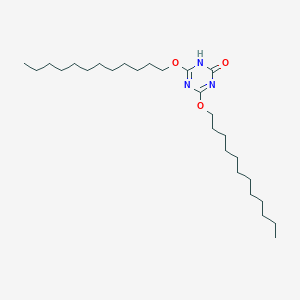
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
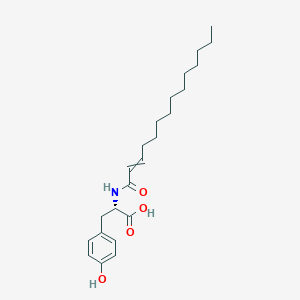
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
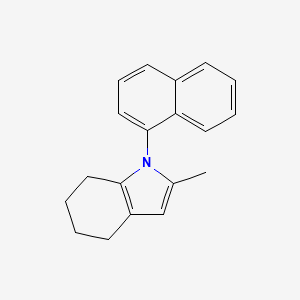
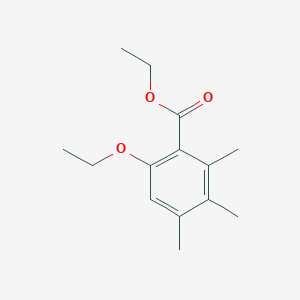
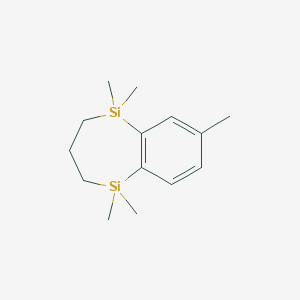
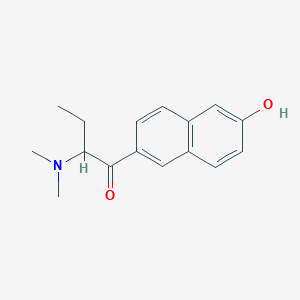
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
